6-bromo-1H-indazol-7-ol
Description
6-Bromo-1H-indazol-7-ol is a halogenated indazole derivative characterized by a bromine substituent at the 6-position and a hydroxyl group at the 7-position of the indazole scaffold. Indazoles are bicyclic aromatic compounds with a pyrazole ring fused to a benzene ring, making them structurally analogous to purines. The bromine atom enhances electrophilic reactivity, while the hydroxyl group contributes to hydrogen-bonding capacity, influencing solubility and biological interactions .
Properties
IUPAC Name |
6-bromo-1H-indazol-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-2-1-4-3-9-10-6(4)7(5)11/h1-3,11H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMFXNZZHOXYDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H-indazol-7-ol typically involves the bromination of 1H-indazole derivatives followed by hydroxylation. One common method includes the regioselective bromination of 1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The hydroxylation step can be achieved using various oxidizing agents such as hydrogen peroxide or hydroxylamine .
Industrial Production Methods
Industrial production of 6-bromo-1H-indazol-7-ol may involve large-scale bromination and hydroxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1H-indazol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, ammonia, or alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-bromo-1H-indazol-7-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. It can also interact with DNA and proteins, disrupting cellular processes and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural and functional similarities with 6-bromo-1H-indazol-7-ol:
Physicochemical Properties
- Polarity : The hydroxyl group in 6-bromo-1H-indazol-7-ol increases polarity (logP ~1.2 estimated) compared to its methyl ester analogue (logP ~2.5) .
- Solubility : Hydroxyl and amine groups enhance aqueous solubility, whereas nitro and ester groups favor organic solvents. For instance, 7-bromo-4-chloro-1-methyl-1H-indazol-3-amine (logP ~2.8) is less water-soluble than 6-bromo-1H-indazol-7-ol .
- Thermal Stability : Bromine and nitro groups generally lower melting points due to increased molecular weight and reduced symmetry.
Biological Activity
6-Bromo-1H-indazol-7-ol is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, characterized by a bromine atom at the 6-position and a hydroxyl group at the 7-position, enhances its reactivity and solubility, making it a subject of interest in medicinal chemistry.
The presence of functional groups in 6-bromo-1H-indazol-7-ol significantly influences its chemical behavior:
- Bromine Atom : Increases reactivity and facilitates various substitution reactions.
- Hydroxyl Group : Enhances solubility and allows for hydrogen bonding with biological targets.
Research indicates that 6-bromo-1H-indazol-7-ol interacts with specific molecular targets, leading to several biological effects:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase-2 (COX-2), contributing to anti-inflammatory effects.
- Anticancer Activity : The compound can induce apoptosis in cancer cells by interacting with DNA and proteins, disrupting cellular processes .
Anticancer Properties
Several studies have demonstrated the anticancer potential of 6-bromo-1H-indazol-7-ol:
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For instance, it has been reported to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways .
- Mechanistic Insights : The compound's ability to modulate signaling pathways involved in cell survival and proliferation makes it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
The inhibition of COX-2 by 6-bromo-1H-indazol-7-ol suggests potential applications in treating inflammatory diseases. This mechanism could provide therapeutic benefits in conditions such as arthritis and other inflammatory disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 6-bromo-1H-indazol-7-ol, a comparison with structurally similar compounds is useful:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 6-bromo-4-nitro-1H-indazole | Lacks hydroxyl group; may affect reactivity | Moderate anticancer activity |
| 7-hydroxy-4-nitro-1H-indazole | Lacks bromine atom; influences chemical properties | Limited anti-inflammatory effects |
| 4-nitro-1H-indazole | Lacks both bromine and hydroxyl groups | Less versatile biologically |
| 6-bromo-1H-indazol-3-ol | Hydroxyl group at different position | Different anticancer profile |
| 7-bromo-1H-indazol-6-ol | Different substitution pattern | Varies in binding properties |
This table highlights the distinct combination of functional groups in 6-bromo-1H-indazol-7-ol, contributing to its unique chemical reactivity and biological activities.
Study on Anticancer Activity
A notable study conducted by Govek et al. explored the structure–activity relationship (SAR) of indazole derivatives, including 6-bromo-1H-indazol-7-ol. The research revealed that modifications at specific positions significantly impacted the compound's potency against cancer cells. The study concluded that compounds with similar structural features could enhance therapeutic efficacy against tamoxifen-resistant breast cancer xenografts .
Anti-inflammatory Research
Another investigation focused on the anti-inflammatory properties of indazole derivatives, including 6-bromo-1H-indazol-7-ol. The findings indicated that this compound effectively reduced inflammation markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
